(1-Hydroxymethyl) Roxadustat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxymethyl) Roxadustat involves several steps, starting from the precursor compound Roxadustat. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation under controlled conditions . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control . The process is designed to ensure consistency and scalability while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxymethyl) Roxadustat undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
(1-Hydroxymethyl) Roxadustat has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Hydroxymethyl) Roxadustat involves the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor (HIF) proteins . Under normoxic conditions, prolyl hydroxylase enzymes hydroxylate HIF-α subunits, marking them for degradation. This compound inhibits this hydroxylation, allowing HIF-α to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis and iron metabolism .
Comparison with Similar Compounds
Vadadustat: Shares a similar mechanism of action but has distinct pharmacodynamic properties and clinical applications.
Uniqueness: (1-Hydroxymethyl) Roxadustat is unique due to its specific chemical modifications, which enhance its stability and efficacy compared to other HIF-PH inhibitors . Its ability to modulate gene expression under hypoxic conditions makes it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C19H16N2O6 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24) |
InChI Key |
UUXNKENDDGEQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.